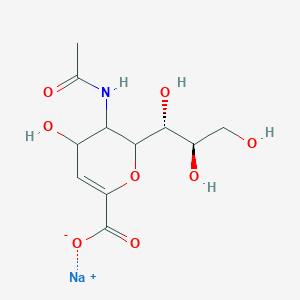
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is a compound known for its role as an inhibitor of bacterial, viral, and mammalian neuraminidases . It is a derivative of neuraminic acid and is used extensively in biochemical research due to its ability to inhibit neuraminidase enzymes, which are crucial in the life cycle of various pathogens .
Mechanism of Action
Target of Action
The primary targets of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt are neuraminidases, also known as sialidases . These enzymes are found in various organisms, including bacteria, viruses, and mammals . Neuraminidases play a crucial role in the cleavage of sialic acids from glycoconjugates, a process that is essential for the life cycle of many pathogens, including influenza viruses .
Mode of Action
This compound acts by binding to the catalytic site of neuraminidase . It is believed to act as a transition state analog, mimicking the structure of the substrate during the reaction . This binding inhibits the activity of neuraminidase, preventing the cleavage of sialic acids .
Biochemical Pathways
By inhibiting neuraminidase, this compound affects the sialylation-desialylation cycles . These cycles are involved in various biological processes, including cell adhesion, signal transduction, and immune response . The inhibition of neuraminidase can disrupt these processes, affecting the function of cells and organisms .
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed and distributed in the body .
Result of Action
The inhibition of neuraminidase by this compound can lead to various molecular and cellular effects. For example, it can prevent the release of viruses from infected cells, thereby inhibiting viral replication . In addition, it can affect the function of cells and organisms by disrupting the sialylation-desialylation cycles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Furthermore, its stability may be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt shows inhibitory activities against human neuraminidase enzymes . It interacts with these enzymes, inhibiting their activity and thereby affecting the sialylation-desialylation cycles . This interaction is believed to be crucial for the development and function of neural processes and pathways .
Cellular Effects
The compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, particularly processes that depend upon sialylation-desialylation cycles .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the catalytic site of neuraminidase as a transition state analog . This binding interaction results in the inhibition of the enzyme, thereby affecting the sialylation-desialylation cycles . It also leads to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it has been observed to reduce latency to first seizure and increase seizure duration in a rat model of potassium-induced seizures .
Metabolic Pathways
This compound is involved in the metabolic pathways of neuraminidase enzymes . It interacts with these enzymes and affects metabolic flux and metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, affecting its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell . Its activity or function can be affected by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt typically involves the chemical modification of neuraminic acid derivatives. One common method includes the acetylation of neuraminic acid followed by dehydrogenation and deoxygenation at specific positions to yield the desired compound . The reaction conditions often involve the use of acetylating agents and dehydrogenating catalysts under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Often involve nucleophiles such as amines or thiols.
Oxidation Reactions: Typically use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoproteins.
Biology: Serves as a tool to study the role of neuraminidases in cellular processes and pathogen life cycles.
Medicine: Investigated for its potential in developing antiviral drugs, particularly against influenza viruses.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry
Comparison with Similar Compounds
N-Acetylneuraminic Acid: Another neuraminidase inhibitor but lacks the dehydro and deoxy modifications.
Zanamivir: A synthetic neuraminidase inhibitor used as an antiviral drug.
Oseltamivir: Another synthetic neuraminidase inhibitor commonly used to treat influenza
Uniqueness: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is unique due to its specific modifications, which enhance its binding affinity to neuraminidase enzymes compared to other inhibitors. This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
sodium;3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5?,6-,8?,9-,10?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNKELIJSZBCBE-DHWIPPHDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C=C(OC1[C@@H]([C@@H](CO)O)O)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
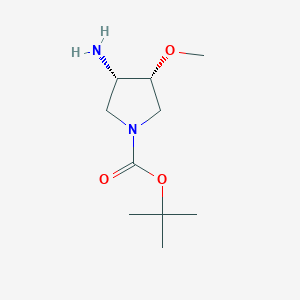
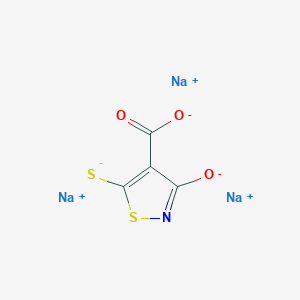
![(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol](/img/structure/B1141781.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)
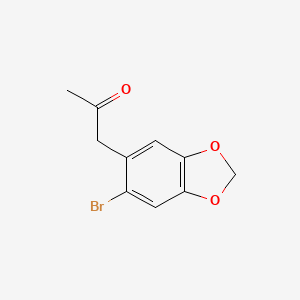

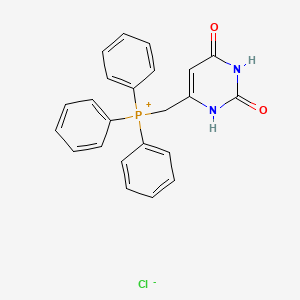
![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
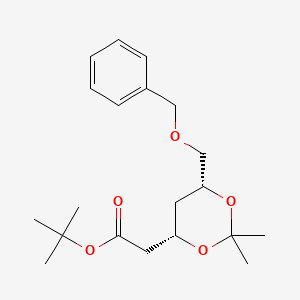
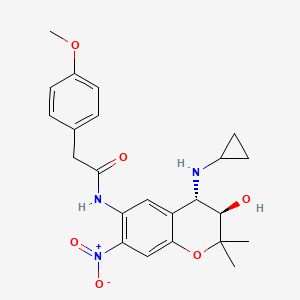
![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
